4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione

Description

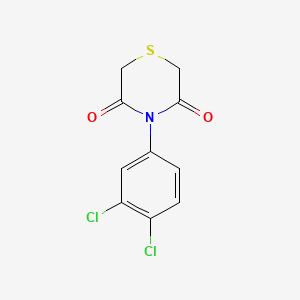

4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione is a sulfur-containing heterocyclic compound characterized by a thiomorpholine dione core substituted with a 3,4-dichlorophenyl group. The 3,4-dichlorophenyl moiety is a common pharmacophore in bioactive molecules, often associated with enhanced lipophilicity and target affinity due to its electron-withdrawing properties .

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)thiomorpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2S/c11-7-2-1-6(3-8(7)12)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSVEQHILFUHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione typically involves the reaction of 3,4-dichloroaniline with thiomorpholine-3,5-dione under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The thiomorpholine dione core differentiates this compound from morpholine, pyrrole, or oxadiazolidine-based analogs. Sulfur in the thiomorpholine ring may enhance metabolic stability compared to oxygen-containing counterparts, as sulfur’s larger atomic size and lower electronegativity influence electronic and steric interactions .

Table 1: Structural and Physical Property Comparison

| Compound Name (CAS) | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) |

|---|---|---|---|---|---|

| 4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione* | Thiomorpholine-3,5-dione | 3,4-dichlorophenyl | C₁₀H₇Cl₂NO₂S | 288.15 (calculated) | - |

| 4-(3,4-Dimethoxyphenyl)thiomorpholine-3,5-dione (338409-83-9) | Thiomorpholine-3,5-dione | 3,4-dimethoxyphenyl | C₁₂H₁₃NO₄S | 267.30 | 1.322 ± 0.06 |

| 4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione (344265-67-4) | Thiomorpholine-3,5-dione | 3-chlorophenyl, 2-methyl | C₁₁H₁₀ClNO₂S | 255.72 | - |

| 4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione (338953-60-9) | Thiomorpholine-3,5-dione | 2,6-diethylphenyl | C₁₄H₁₇NO₂S | 263.36 | - |

| Methazole (20816-12-0) | 1,2,4-Oxadiazolidine-3,5-dione | 3,4-dichlorophenyl, 4-methyl | C₉H₇Cl₂N₂O₃ | 278.07 | - |

| RI-1 (415713-60-9) | Pyrrole-2,5-dione | 3,4-dichlorophenyl, morpholinyl | C₁₅H₁₁Cl₂N₂O₃ | 344.17 | - |

*Calculated properties for this compound are inferred from analogs.

Electronic and Steric Effects

- Substituent Electronic Properties : The 3,4-dichlorophenyl group (electron-withdrawing) in the parent compound contrasts with the 3,4-dimethoxyphenyl (electron-donating) group in CAS 338409-83-9. Methoxy groups may increase solubility in polar solvents but reduce membrane permeability compared to chloro substituents .

- Similarly, the diethyl groups in CAS 338953-60-9 enhance lipophilicity, favoring interactions with hydrophobic targets .

Pharmacokinetic Considerations

- Lipophilicity : The diethylphenyl derivative (CAS 338953-60-9) has a higher molecular weight and increased hydrophobicity, likely enhancing blood-brain barrier penetration compared to the parent compound .

Biological Activity

4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a thiomorpholine ring with a dichlorophenyl substituent. Its chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of anticancer research. The compound has been evaluated for its efficacy against different cancer cell lines and has shown promising results.

Anticancer Activity

- Mechanism of Action : The compound appears to inhibit specific metabolic pathways in cancer cells. For instance, studies have indicated that it may act as an inhibitor of the enzyme phosphoglycerate dehydrogenase (PHGDH), which is crucial for serine biosynthesis in cancer cells .

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the range of 10-20 µM, indicating potent activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the dichlorophenyl group enhances its interaction with biological targets compared to other similar compounds lacking this moiety.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | PHGDH |

| Similar Compound A | >150 | PHGDH |

| Similar Compound B | 50 | PSAT1 |

Study 1: Antitumor Efficacy

In a study conducted by Rahman and Mohamed (2021), this compound was tested alongside other thiadiazole derivatives for their antiproliferative effects against human breast adenocarcinoma cells (MCF-7). The results indicated that this compound significantly inhibited cell proliferation compared to controls .

Study 2: Metabolic Pathway Inhibition

Another research highlighted the compound's role in disrupting metabolic pathways essential for tumor growth. By inhibiting PHGDH, the compound effectively reduced serine levels in treated cells, leading to apoptosis and decreased viability in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.